![molecular formula C13H19N5O4 B12392841 (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

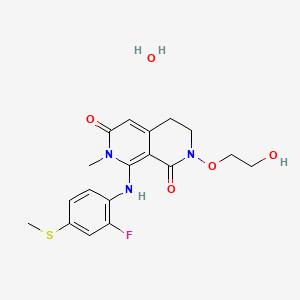

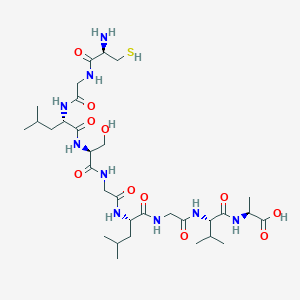

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules involved in genetic replication and transcription.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2R,4S,5R)-2-[6-(Dimethylamino)purin-9-yl]-5-(Hydroxymethyl)-3-methyloxolane-3,4-diol beinhaltet typischerweise die folgenden Schritte:

Bildung der Purinbase: Die Purinbase, 6-(Dimethylamino)purin, wird durch eine Reihe von Reaktionen aus kommerziell erhältlichen Vorläufern synthetisiert.

Glykosylierung: Die Purinbase wird dann mit einem geschützten Zuckerderivat glykosyliert, um das Nukleosid zu bilden. Dieser Schritt erfordert oft die Verwendung eines Lewis-Säure-Katalysators und wasserfreier Bedingungen, um eine hohe Ausbeute und Selektivität zu gewährleisten.

Entschützung: Der letzte Schritt beinhaltet die Entfernung von Schutzgruppen, um das gewünschte Nukleosidanalogon zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Arten von Reaktionen:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carboxylgruppe zu bilden.

Reduktion: Der Purinring kann unter bestimmten Bedingungen reduziert werden, um Dihydropurin-Derivate zu erhalten.

Substitution: Die Dimethylaminogruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Aktivkohle.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

Oxidation: Carboxylierte Nukleosidanaloga.

Reduktion: Dihydropurin-Nukleoside.

Substitution: Verschiedene substituierte Nukleosidanaloga, abhängig vom verwendeten Nukleophil.

Chemie:

- Wird als Baustein bei der Synthese modifizierter Nukleotide zur Untersuchung von Enzymmechanismen und Nukleinsäureinteraktionen verwendet.

Biologie:

- Dient als Sonde zur Untersuchung der Rolle von Nukleosiden in zellulären Prozessen wie DNA-Replikation und -Reparatur.

Medizin:

- Potenzielles Therapeutikum bei antiviralen und antitumorigenen Behandlungen aufgrund seiner Fähigkeit, die Nukleinsäuresynthese zu stören.

Industrie:

- Wird bei der Herstellung von diagnostischen Reagenzien und Werkzeugen der Molekularbiologie eingesetzt.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen, indem sie natürliche Nukleoside imitiert und während der Replikation oder Transkription in Nukleinsäuren eingebaut wird. Dieser Einbau kann zur Kettenabbruch oder Mutationen führen, wodurch das Wachstum von Viren oder Krebszellen gehemmt wird. Zu den molekularen Zielstrukturen gehören DNA-Polymerasen und Reverse Transkriptasen, die für die Nukleinsäuresynthese unerlässlich sind.

Ähnliche Verbindungen:

Adenosin: Ein natürlich vorkommendes Nukleosid mit einer ähnlichen Purinbase, aber einer anderen Zuckerkomponente.

2’,3’-Didesoxyadenosin: Ein Nukleosidanalogon, das als antivirales Mittel eingesetzt wird.

6-Mercaptopurin: Ein Purinanalogon, das in der Krebstherapie eingesetzt wird.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die besondere biochemische Eigenschaften und therapeutisches Potenzial verleihen.

Wirkmechanismus

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids during replication or transcription. This incorporation can lead to chain termination or mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.

6-Mercaptopurine: A purine analog used in cancer treatment.

Uniqueness: (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and therapeutic potential.

Eigenschaften

Molekularformel |

C13H19N5O4 |

|---|---|

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13?/m1/s1 |

InChI-Schlüssel |

MOIHLLGNDAAJQZ-QNMUQRQXSA-N |

Isomerische SMILES |

CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

Kanonische SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)

![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)